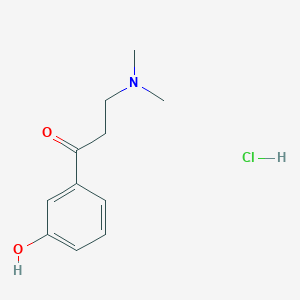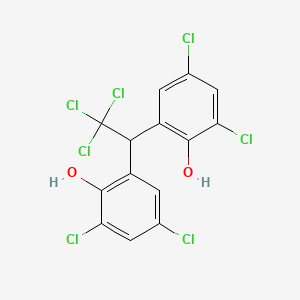![molecular formula C25H33NO6S B11997936 2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal](/img/structure/B11997936.png)
2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal is a complex organic compound characterized by its unique structural components This compound features a butyl group, a methoxybenzyl group, a nitrophenyl group, and a sulfonylmethyl group, all attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Methoxybenzyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile to form the methoxybenzyl intermediate.
Nitration: The intermediate undergoes nitration to introduce the nitro group at the desired position on the benzene ring.
Sulfonylation: The nitrated intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Aldehyde Formation: Finally, the butyl group is introduced, and the aldehyde functionality is formed through appropriate oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like halides or amines.
Major Products
Oxidation: 2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanoic acid.
Reduction: 2-Butyl-2-({[2-(4-methoxybenzyl)-4-aminophenyl]sulfonyl}methyl)hexanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound’s structural features could be optimized to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, including advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-2-({[2-(4-methoxybenzyl)-4-aminophenyl]sulfonyl}methyl)hexanal: A reduced form of the compound with an amine group instead of a nitro group.
2-Butyl-2-({[2-(4-methoxybenzyl)-4-chlorophenyl]sulfonyl}methyl)hexanal: A derivative with a chlorine substituent.
Uniqueness
What sets 2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H33NO6S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-butyl-2-[[2-[(4-methoxyphenyl)methyl]-4-nitrophenyl]sulfonylmethyl]hexanal |
InChI |
InChI=1S/C25H33NO6S/c1-4-6-14-25(18-27,15-7-5-2)19-33(30,31)24-13-10-22(26(28)29)17-21(24)16-20-8-11-23(32-3)12-9-20/h8-13,17-18H,4-7,14-16,19H2,1-3H3 |
InChI Key |
SYWBVIDFQNSQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CC2=CC=C(C=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)

![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)
![2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid](/img/structure/B11997917.png)
![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)


![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997926.png)

